molecular formula C20H14F4N2OS2 B2552779 2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-27-8

2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2552779
CAS RN: 877654-27-8
M. Wt: 438.46
InChI Key: CCWQEUUVSYGZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a novel molecule that appears to be related to a class of compounds with potential antitumor, antibacterial, antifungal, and antiproliferative activities. These activities are often associated with pyrimidine derivatives, which are known to exhibit a wide range of biological properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the condensation of various substituted uracil or thiourea derivatives with other chemical entities. For instance, the synthesis of new pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid was achieved by condensation with 4-(5,6-epoxypropyl)-2,3-O,O-dibenzyl-L-ascorbic acid . Similarly, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives involved the reaction of 2-aminothiophene-3-carboxamide derivatives with iminoester hydrochlorides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the exact stereostructure of certain pyrimidine derivatives was confirmed by X-ray crystal structure analysis . The molecular structure of the compound of interest would likely be characterized using similar methods to determine its stereochemistry and confirm its identity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives . The compound may also be amenable to such reactions, which could be used to modify its structure and potentially alter its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical application. These properties are often determined experimentally and can influence the compound's bioavailability and efficacy. For example, the introduction of fluorine atoms in certain positions of the pyrimidine ring can affect the compound's cell-based activity and gastrointestinal permeability .

Relevant Case Studies

Several of the compounds related to the one have been tested for their biological activities. For instance, certain pyrimidine derivatives showed significant antitumor activities against various cell lines , while others exhibited antibacterial and antifungal activities . Additionally, some derivatives demonstrated antiproliferative effects on cancer cell lines . These case studies suggest that the compound "this compound" may also possess similar biological activities, which could be explored in future research.

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Methods and Structural Analysis

Innovative synthetic methods have been developed for creating pyrimidine derivatives with potential biological activities. For instance, the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids has shown promising results in producing compounds with significant anticancer activity against human cancer cell lines, demonstrating the effectiveness of combining fluorine substitution and pyrimidine frameworks for therapeutic purposes (Hosamani et al., 2015).

Biological Activity and Anticancer Potential

Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives and their fluorinated counterparts has uncovered their potential in exhibiting antitumor activities. A notable study synthesized two novel trifluoromethyl-containing derivatives, demonstrating their potent antitumor activities against specific cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Nie Yao et al., 2014).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been explored, with some compounds showing higher activity than standard treatments against Candida fungus species. This suggests potential applications in developing new antimicrobial and antifungal therapies (Kahveci et al., 2020).

Future Directions

The study of thienopyrimidinone derivatives and other fluorinated compounds is a very active area of research, particularly in the field of medicinal chemistry . Future research could potentially explore the biological activity of this compound and its potential uses in the development of new pharmaceuticals.

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2OS2/c21-14-5-1-3-12(9-14)11-29-19-25-16-7-8-28-17(16)18(27)26(19)15-6-2-4-13(10-15)20(22,23)24/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWQEUUVSYGZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.